Bepotastine
Overview
Description
Bepotastine is a second-generation antihistamine that is primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. This compound is available in both oral and ophthalmic formulations and is known for its non-sedating properties .
Mechanism of Action
Target of Action
Bepotastine primarily targets the histamine 1 (H1) receptor . This receptor plays a crucial role in mediating allergic reactions. This compound is a non-sedating, selective antagonist of the H1 receptor .
Mode of Action
This compound interacts with its target, the H1 receptor, by acting as a selective antagonist . This means it binds to the H1 receptor and blocks its activation, thereby preventing the release of histamine from mast cells . It also acts as a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . This prevents tissue damage and worsening of allergic inflammation of the conjunctiva .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptor, this compound inhibits the release of histamine from mast cells, a key event in the allergic response . This action disrupts the cascade of events that would normally lead to symptoms of an allergic reaction .
Pharmacokinetics
This compound exhibits high bioavailability when administered orally . It shows minimal systemic absorption, between 1 and 1.5% in healthy adults . The main route of elimination is urinary excretion, with 75-90% of the drug excreted unchanged . These pharmacokinetic properties impact the drug’s bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include the stabilization of mast cells and suppression of eosinophil migration into inflamed tissues . This results in the prevention of tissue damage and a reduction in the severity of allergic inflammation of the conjunctiva . In addition, this compound has been found to sensitize ovarian cancer cells to PARP inhibitors, highlighting its potential use in cancer therapy .
Biochemical Analysis
Biochemical Properties
Bepotastine interacts with the histamine 1 (H1) receptor as a selective antagonist . It belongs to the second-generation piperidine chemical class . It is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues .
Cellular Effects
This compound exerts its effects by stabilizing mast cells and suppressing the migration of eosinophils into inflamed tissues . This results in a reduction of histamine release, thereby alleviating symptoms associated with allergic reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the histamine 1 (H1) receptor as a selective antagonist . This prevents histamine from binding to its receptor, thereby inhibiting the cascade of inflammatory responses triggered by histamine .
Temporal Effects in Laboratory Settings
The onset of action of this compound is approximately 0.25 hours, and its duration of action is between 12-24 hours . This suggests that this compound has a relatively quick onset and long-lasting effects.
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the available resources. As a drug, this compound is likely to exert its effects at the cell surface by binding to the histamine 1 (H1) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bepotastine involves the preparation of key intermediates such as (S)-4-chlorophenylpyridylmethanol. This intermediate is synthesized using engineered alcohol dehydrogenase with a hydrophobic pocket, which enhances the binding and catalytic efficiency . The reaction conditions include optimized pH, temperature, buffer, and metal ions to achieve high enantiomeric excess and space-time yields .
Industrial Production Methods
Industrial production of this compound typically involves a biocatalytic approach using engineered enzymes to achieve high yields and purity. The process is designed to be scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bepotastine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include alcohol dehydrogenases, metal ions, and various buffers. The conditions are optimized to achieve high catalytic efficiency and product yield .
Major Products Formed
The major products formed from these reactions include (S)-4-chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Bepotastine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the efficiency of engineered enzymes in biocatalysis.
Biology: Studied for its effects on mast cell stabilization and eosinophil migration.
Medicine: Widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.
Industry: Employed in the development of efficient synthetic routes for pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: Another second-generation antihistamine used for similar indications.
Olopatadine: Used primarily in ophthalmic formulations for allergic conjunctivitis.
Cetirizine: A widely used second-generation antihistamine for allergic conditions.
Uniqueness
Bepotastine is unique in its combination of non-sedating properties, high selectivity for the histamine H1 receptor, and additional mast cell stabilizing effects. This makes it particularly effective in treating allergic conditions with minimal side effects .
Properties
IUPAC Name |
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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